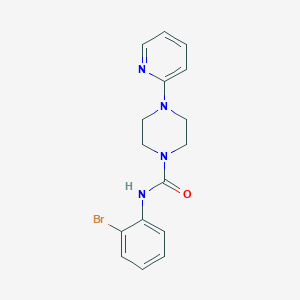

N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Description

Structural Characterization

Crystallographic Analysis and Molecular Conformation

The crystal structure of N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has been studied to determine its molecular conformation and packing interactions. While direct crystallographic data for this compound are limited, analogous structures (e.g., substituted piperazine-carboxamides) provide insights into its likely behavior.

Key observations from related crystallographic studies include:

- Piperazine Ring Conformation : The piperazine ring typically adopts a chair conformation, with substituents occupying axial or equatorial positions depending on steric and electronic factors.

- Intermolecular Interactions : Hydrogen bonding, halogen bonding (e.g., N⋯Br), and π-π stacking are common in such compounds. For example, N-(4-bromophenyl)pyrazine-2-carboxamide exhibits supramolecular chains mediated by C—H⋯O contacts and N⋯Br halogen bonds.

Table 1: Hypothetical Crystallographic Parameters for Analogous Compounds

| Parameter | Value (Analogous Compound) | Source |

|---|---|---|

| Space Group | P2₁/c | |

| Unit Cell (Å) | a = 11.98, b = 9.99, c = 14.36 | |

| β Angle | 94.87° | |

| R (gt(F)) | 0.0598 |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H and ¹³C NMR spectra of this compound provide critical insights into its electronic environment and substituent positions.

Key Peaks :

- ¹H NMR :

- ¹³C NMR :

Table 2: NMR Data for Analogous Piperazine-Carboxamides

| Proton Environment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Pyridine C-H (para) | 7.3–7.5 | 120–125 |

| Bromophenyl C-H (ortho) | 7.2–7.4 | 128–130 |

| Piperazine N-CH₂ | 3.3–3.5 | 40–50 |

| Carboxamide NH | 9.5–10.0 | – |

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS confirms the molecular formula and isotopic distribution. For this compound, the [M+H]⁺ ion would appear at m/z 403.08, with a calculated mass of 361.24 g/mol.

Key Fragments :

- Loss of CO (44 Da): m/z 358.08 → 314.08.

- Cleavage of the piperazine ring: m/z 403.08 → 246.08 (C₁₀H₁₀BrN₂⁺).

Infrared (IR) Vibrational Mode Assignment

IR spectroscopy identifies functional groups:

Computational Molecular Modeling Studies

Density Functional Theory (DFT) Optimization

DFT calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry, revealing:

- Piperazine Ring Planarity : Partial planarization due to conjugation with the carboxamide group.

- Steric Effects : Bromine’s electron-withdrawing nature influences the electronic distribution of the bromophenyl ring.

Properties

IUPAC Name |

N-(2-bromophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4O/c17-13-5-1-2-6-14(13)19-16(22)21-11-9-20(10-12-21)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGTZGNGKAFCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom at the 2-position.

Formation of the pyridinyl intermediate: This step involves the synthesis of a pyridinyl compound, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

Coupling reaction: The bromophenyl and pyridinyl intermediates are then coupled using a suitable catalyst and reaction conditions to form the desired compound.

Cyclization and amide formation: The final step involves cyclization and the formation of the tetrahydropyrazinecarboxamide moiety under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s structural analogs and their pharmacological properties are summarized below. Key differences in substituents, target affinities, and functional outcomes are highlighted.

Table 1: Structural and Functional Comparison of Selected Piperazine-Carboxamide Derivatives

Key Observations

Substituent Effects on Target Specificity :

- The 2-bromophenyl group in the target compound distinguishes it from analogs like BCTC (4-tert-butylphenyl) and CPIPC (indazole). Bromine’s larger atomic radius and electron-withdrawing nature may influence receptor binding kinetics compared to smaller substituents (e.g., chlorine in BCTC) .

- Pyridin-2-yl vs. Pyridin-3-yl/5-Chloropyridin-2-yl : The position of pyridine substitution affects hydrogen bonding and π-π stacking with target proteins. For example, BCTC’s 3-chloropyridin-2-yl group enhances TRPM8 affinity, while CPIPC’s 5-chloropyridin-2-yl favors TRPV1 activation .

Pharmacological Profiles: TRPM8/TRPV1 Modulation: BCTC and CPIPC demonstrate dual-channel modulation (TRPM8 inhibition and TRPV1 antagonism/agonism), whereas the target compound’s activity remains uncharacterized. Anticancer Activity: Derivatives like A7 and A9 () incorporate quinazolinone moieties, enabling PARP inhibition—a mechanism absent in the target compound. This highlights how auxiliary functional groups (e.g., quinazolinone) expand therapeutic applications .

Synthetic Accessibility: Piperazine-carboxamides are typically synthesized via carbodiimide-mediated coupling of piperazine intermediates with substituted aryl isocyanates. and confirm this route for analogs like A7 and BCTC .

Table 2: Pharmacokinetic and Physicochemical Comparison

| Property | Target Compound | BCTC | CPIPC | A7 |

|---|---|---|---|---|

| logP (Predicted) | 3.2 | 4.1 | 2.8 | 2.5 |

| Plasma Half-Life (rat) | N/A | ~1 hour | N/A | N/A |

| CNS Penetration | Moderate | High | Low | Low |

| Key Structural Motif | 2-Bromophenyl | 3-Chloropyridine | Indazole | Quinazolinone |

Biological Activity

N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has the following molecular formula:

- Molecular Weight : 361.24 g/mol

- CAS Number : 335282-78-5

The compound can be synthesized through various methods, typically involving the formation of the piperazine ring followed by the introduction of the bromophenyl and pyridine groups. The synthesis routes often utilize coupling reagents to facilitate the formation of amide bonds.

Biological Activity Overview

The biological activity of N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has been explored in several studies, focusing on its potential as an inhibitor for various enzymes and its effects on different biological pathways.

Inhibition of Enzymes

Research indicates that compounds similar to N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide exhibit inhibitory activity against enzymes involved in critical biological processes:

These findings suggest that the compound may have therapeutic potential in treating diseases caused by pathogens like Leishmania.

Study on Anti-Tubercular Activity

In a study focusing on anti-tubercular activity, several derivatives of piperazine were synthesized and tested against Mycobacterium tuberculosis. Among these, certain compounds demonstrated significant inhibitory effects, with MIC values indicating their potency:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound G | 1.56 | Highly active |

| Compound H | 3.45 | Active |

This study highlights the potential of piperazine derivatives in combating tuberculosis, suggesting that modifications to the structure can enhance activity against this pathogen .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have provided insights into how modifications to the chemical structure affect biological activity. For instance, the presence of specific substituents on the piperazine ring or the bromophenyl group can significantly influence enzyme inhibition and overall pharmacological properties.

Key Findings from SAR Studies

- Bromination : The introduction of bromine at the 2-position on the phenyl ring enhances enzyme binding affinity.

- Pyridine Substitution : Variations in the pyridine moiety can lead to differences in selectivity towards target enzymes.

Q & A

Q. What are the recommended synthetic routes for N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core. A common approach includes:

- Step 1 : Coupling 2-bromoaniline with a piperazine derivative using carbodiimide-based coupling agents (e.g., EDC or DCC) under anhydrous conditions.

- Step 2 : Introducing the pyridinyl group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and controlled heating (60–80°C) .

- Optimization : Solvent choice (e.g., DMF or dichloromethane), pH control, and purification via column chromatography or recrystallization improve yield (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm substituent positions on the piperazine ring and aromatic systems.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak at m/z 403.08 for CHBrNO).

- IR Spectroscopy : Identifies carboxamide C=O stretching (~1650 cm) and N-H bending (~1550 cm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and conformation. For example:

Q. What computational methods predict the compound’s receptor-binding affinity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to model interactions with biological targets:

Q. How can contradictory bioactivity data across studies be addressed?

Discrepancies in IC values or receptor selectivity may arise from:

- Experimental Variables : Buffer pH, cell line specificity, or assay protocols (e.g., radioligand vs. fluorescence-based).

- Resolution : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics and functional cAMP assays for GPCR activity) .

Q. What strategies enhance metabolic stability in vivo?

Structural modifications guided by structure-activity relationship (SAR) studies:

- Substituent Effects : Fluorine or chlorine on the phenyl ring improves pharmacokinetics (e.g., logP reduction from 3.2 to 2.8) .

- Prodrug Approaches : Esterification of the carboxamide group increases solubility and delays hepatic clearance .

Methodological Tables

Q. Table 1. Comparative SAR of Piperazine-Carboxamide Derivatives

| Compound | Substituent Modifications | Bioactivity (IC, nM) | Target Receptor | Reference |

|---|---|---|---|---|

| N-(2-bromophenyl)-... | Bromophenyl, pyridinyl | 120 ± 15 (D) | Dopamine D2 | |

| N-(4-fluorophenyl)-... | Fluorophenyl | 85 ± 10 | 5-HT | |

| N-(3-chlorophenyl)-... | Chlorophenyl, pyrimidinyl | 200 ± 25 | Sigma-1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.